molecular formula C17H13FN2O B4945639 N-(6-fluoroquinolin-4-yl)-3-methylbenzamide

N-(6-fluoroquinolin-4-yl)-3-methylbenzamide

Cat. No.: B4945639
M. Wt: 280.30 g/mol
InChI Key: UBFKBZURAQCPAJ-UHFFFAOYSA-N
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Description

N-(6-fluoroquinolin-4-yl)-3-methylbenzamide is a chemical compound that belongs to the class of fluoroquinolones. These compounds are known for their significant antibacterial properties and are widely used in medicinal chemistry for the treatment of various bacterial infections. The presence of a fluorine atom in the quinoline ring enhances the compound’s ability to penetrate bacterial cell membranes and inhibit bacterial DNA-gyrase, making it highly effective against a broad spectrum of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoroquinolin-4-yl)-3-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoroquinolin-4-yl)-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-fluoroquinolin-4-yl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA-gyrase.

    Medicine: Potential use in the development of new antibacterial drugs.

    Industry: Used in the production of antibacterial coatings and materials.

Mechanism of Action

The mechanism of action of N-(6-fluoroquinolin-4-yl)-3-methylbenzamide involves the inhibition of bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA-gyrase enzyme, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial cell division and growth .

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Uniqueness

N-(6-fluoroquinolin-4-yl)-3-methylbenzamide is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum compared to other fluoroquinolones. The presence of the 3-methylbenzamide moiety provides additional interactions with bacterial targets, potentially leading to improved efficacy .

Properties

IUPAC Name

N-(6-fluoroquinolin-4-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-11-3-2-4-12(9-11)17(21)20-16-7-8-19-15-6-5-13(18)10-14(15)16/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFKBZURAQCPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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